REACTION_CXSMILES
|
[H-].[Na+:2].C(O[C:6]([C:8]1[CH:9]=[N:10][N:11]([CH3:22])[C:12]=1[NH:13][C:14]1[CH:19]=[CH:18][C:17](C)=[CH:16][C:15]=1[NH2:21])=[O:7])C.[CH3:23][S:24]([CH3:26])=[O:25]>>[CH3:23][S:24]([CH2-:26])=[O:25].[Na+:2].[CH3:22][N:11]1[C:12]2[NH:13][C:14]3[CH:19]=[C:18]([CH3:23])[CH:17]=[CH:16][C:15]=3[NH:21][C:6](=[O:7])[C:8]=2[CH:9]=[N:10]1 |f:0.1,4.5|
|
Name
|
|
Quantity
|
912 mg
|
Type
|
reactant
|
Smiles
|
[H-].[Na+]
|
Name
|
|
Quantity
|
5.5 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
5-(2-amino-4-methyl-phenylamino)-1-methyl-1H-pyrazole-4-carboxylic acid ethyl ester
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C)OC(=O)C=1C=NN(C1NC1=C(C=C(C=C1)C)N)C
|
Name
|
|
Quantity
|
10 mL
|
Type
|
reactant
|
Smiles
|
CS(=O)C
|
Name
|
ice
|
Quantity
|
200 mL
|
Type
|
reactant
|
Smiles
|
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
65 °C
|
Type
|
CUSTOM
|
Details
|
stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
the resulting solid collected
|
Type
|
CUSTOM
|
Details
|
purified by flash chromatography on silica gel (eluant; 10% methanol:90% dichloromethane)
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
CS(=O)[CH2-].[Na+]
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 22.7 mmol |
Name
|
|
Type
|
product
|
Smiles
|
CN1N=CC=2C(NC3=C(NC12)C=C(C=C3)C)=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.12 g | |
YIELD: PERCENTYIELD | 38% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |